3-Methyl-5-phenylpyrazolidine
Description
Historical Context and Evolution of Pyrazolidine (B1218672) Chemistry
The history of pyrazolidine chemistry is intrinsically linked to the development of pyrazole (B372694) chemistry, which began in the 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. ijpsr.com The fully saturated analogue, pyrazolidine, gained significant attention later as synthetic methodologies evolved. globalresearchonline.net
Early research into pyrazolidine derivatives was often driven by the pharmaceutical industry, leading to the discovery of compounds with a wide range of biological activities. ijpsr.com Over the years, the focus has expanded to include the development of more efficient and diverse synthetic routes, such as microwave-assisted synthesis and multi-component reactions, to create a wide array of substituted pyrazolidines. researchgate.netplos.org The evolution of synthetic methods has allowed for greater control over the stereochemistry of substituted pyrazolidines, a critical aspect for their application in various fields. mdpi.com
Structural Features and Core Heterocycle Characteristics of Saturated Pyrazolidines
Pyrazolidine is a five-membered saturated ring composed of three carbon atoms and two adjacent nitrogen atoms. ijpsr.com This saturated nature distinguishes it from its aromatic counterpart, pyrazole. The pyrazolidine ring is not planar and can adopt various conformations, often described as envelope or twist forms. The substituents on the ring influence the preferred conformation.
The core structure of pyrazolidine allows for substitution at multiple positions, leading to a wide variety of derivatives with distinct properties. In the case of 3-Methyl-5-phenylpyrazolidine, the ring is substituted with a methyl group at the 3-position and a phenyl group at the 5-position. The presence of these two different substituents on the stereogenic centers at C3 and C5 means that the compound can exist as different stereoisomers (cis and trans).
Table 1: General Structural and Chemical Properties of the Pyrazolidine Ring
| Property | Description |
| Ring Size | 5-membered |
| Heteroatoms | Two adjacent nitrogen atoms |
| Saturation | Fully saturated (aliphatic) |
| Hybridization of Ring Atoms | sp³ |
| Key Reactive Sites | Nitrogen atoms (nucleophilic and basic), C-H bonds adjacent to nitrogen |
| Conformation | Non-planar (envelope, twist) |
Academic and Industrial Research Landscape of Pyrazolidine Derivatives (Non-Clinical Applications)
While a significant portion of pyrazolidine research is in the medicinal field, these derivatives also have important non-clinical applications in academia and industry. tandfonline.com
In academic research , substituted pyrazolidines are valuable as synthetic intermediates and as scaffolds for creating more complex molecules. tandfonline.com They are used in the development of new synthetic methodologies, including asymmetric catalysis where chiral pyrazolidine-based ligands are employed. tandfonline.com The study of their conformational analysis and reaction mechanisms continues to be an active area of research. researchgate.net
In the industrial sector , pyrazolidine derivatives have found use in various applications:
Agrochemicals: Certain pyrazolidine derivatives have been investigated for their potential as herbicides and pesticides. globalresearchonline.netresearchgate.net The structural similarity to some biologically active compounds makes them candidates for screening in agricultural applications. plos.org
Materials Science: The unique electronic properties of some pyrazoline derivatives (the oxidized form of pyrazolidines) suggest potential applications in materials science, such as in the development of fluorescent probes and organic dyes. nih.gov While less common for fully saturated pyrazolidines, their role as precursors to such materials is significant.
Photography: Historically, certain pyrazolidone derivatives have been used as developing agents in color photography. ineosopen.org
Table 2: Examples of Non-Clinical Research Areas for Pyrazolidine Derivatives
| Research Area | Application/Focus |
| Organic Synthesis | Chiral ligands, synthetic intermediates, development of new reaction pathways. tandfonline.com |
| Agrochemicals | Development of novel herbicides and pesticides. researchgate.netplos.org |
| Material Science | Precursors for fluorescent materials and dyes. nih.gov |
| Catalysis | Use as organocatalysts in various chemical transformations. mdpi.com |
Due to a lack of specific published research focusing solely on this compound, its direct applications in these fields are not well-documented. However, based on the broader research into substituted pyrazolidines, it can be inferred that this compound could serve as a valuable building block in these areas, particularly in the synthesis of new materials and as a scaffold for developing novel catalysts.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-5-phenylpyrazolidine |
InChI |
InChI=1S/C10H14N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChI Key |
IOIUHIKAQUXHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 3 Methyl 5 Phenylpyrazolidine
Reactions at Nitrogen Atoms (N1 and N2)
The pyrazolidine (B1218672) ring contains two nitrogen atoms which are key sites for chemical modifications. The N1 atom, substituted with a phenyl group, is typically non-reactive in substitution reactions. However, the N2 atom possesses a proton that can be readily abstracted by a base, rendering it nucleophilic. pharmaguideline.com This allows for subsequent reactions with various electrophiles.
Common reactions at the N2 position include:
N-Alkylation: In the presence of a base, the N2-proton can be removed, and the resulting anion can react with alkyl halides or other alkylating agents like dimethyl sulfate (B86663) to introduce an alkyl group. pharmaguideline.com
N-Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group at the N2 position, forming N-acylpyrazolidine derivatives.
These reactions are fundamental for modifying the electronic and steric properties of the pyrazolidine ring system.
Reactions at Carbon Atoms of the Pyrazolidine Ring (C3, C4, C5)
The reactivity of the carbon atoms in the pyrazolidine ring is highly dependent on the oxidation state of the ring. In the pyrazolidine form, the carbons are sp3 hybridized. However, the corresponding pyrazolone (B3327878) tautomer features an sp2 hybridized C5 and an sp3 hybridized C4 that is part of an active methylene (B1212753) group, making it the primary site for a variety of carbon-carbon bond-forming reactions. ias.ac.innih.gov
The C4 position of the 3-methyl-1-phenyl-5-pyrazolone tautomer is flanked by two carbonyl groups (one actual and one enolic), making the protons at this position acidic and easily removed. This facilitates various substitution reactions. Electrophilic substitution at the C4 position is a common transformation. For example, pyrazolones can undergo reactions such as halogenation, nitrosation, and coupling with diazonium salts at this active methylene site.
The active methylene group at the C4 position of 3-methyl-1-phenyl-5-pyrazolone readily participates in condensation reactions with aldehydes and ketones. A particularly notable reaction is the Knoevenagel condensation with various aromatic aldehydes. researchgate.netjmchemsci.com This reaction leads to the formation of 4-benzylidene derivatives, which are analogues of chalcones and serve as versatile intermediates for the synthesis of more complex fused heterocyclic systems. researchgate.netjmchemsci.com
The reaction typically proceeds by heating the pyrazolone with an aromatic aldehyde in a suitable solvent like ethanol (B145695). jmchemsci.com These resulting chalcone-like structures can then be used as precursors to synthesize fused pyrazole (B372694) derivatives by reacting them with hydrazine (B178648) or phenylhydrazine (B124118). researchgate.net
Table 1: Synthesis of Chalcone (B49325) Analogues from 3-Methyl-5-pyrazolone and Aromatic Aldehydes
| Reactant A | Reactant B | Product | Reference |
|---|---|---|---|
| 3-Methyl-5-pyrazolone | Benzaldehyde (B42025) | 4-Benzylidene-3-methyl-5-pyrazolone | researchgate.netjmchemsci.com |
| 3-Methyl-5-pyrazolone | Salicylaldehyde | 4-(2-Hydroxybenzylidene)-3-methyl-5-pyrazolone | researchgate.netjmchemsci.com |
| 3-Methyl-5-pyrazolone | Vanillin | 4-(4-Hydroxy-3-methoxybenzylidene)-3-methyl-5-pyrazolone | researchgate.netjmchemsci.com |
| 3-Methyl-5-pyrazolone | 4-Dimethylaminobenzaldehyde | 4-((4-Dimethylamino)benzylidene)-3-methyl-5-pyrazolone | researchgate.netjmchemsci.com |
This interactive table summarizes the reactants and products in the synthesis of chalcone analogues.
The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. nih.gov The acidic C4 proton of 3-methyl-1-phenyl-5-pyrazolone makes it an ideal substrate for this reaction. This aminoalkylation introduces a substituted aminomethyl group at the C4 position, yielding Mannich bases. plantarchives.org These reactions are significant for producing molecules with potential biological activity by modifying the parent structure with a basic amino alkyl chain. nih.govplantarchives.org
In a Michael addition, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate fashion. researchgate.net The carbanion generated at the C4 position of 3-methyl-1-phenyl-5-pyrazolone is a soft nucleophile, making it an excellent Michael donor. researchgate.net It can react with a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and other electron-deficient alkenes. researchgate.net For instance, the enantioselective Michael addition of pyrazolin-5-one derivatives to 2-enoylpyridines has been successfully catalyzed by Cinchona-derived squaramides, producing optically active heterocyclic compounds bearing both pyrazole and pyridine (B92270) motifs. rsc.org
Reactivity of Pendant Phenyl and Methyl Groups
The substituent groups on the pyrazolidine ring also exhibit their own characteristic reactivity.
Reactivity of the C3-Methyl Group: The methyl group at the C3 position can be a site for various reactions. Under Vilsmeier-Haack conditions (DMF/POCl₃), the methyl group can be formylated to yield dimethylamino acrolein derivatives. researchgate.net In a more unusual transformation, the thermolysis of a 5-azido-4-nitro-1-phenyl-3-methylpyrazole derivative in acetic acid resulted in the formal acetoxylation of the methyl group to produce (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate, a reaction that proceeds without external oxidants or reductants via a complex ring-opening and recyclization cascade. nih.gov
Reactivity of the N1-Phenyl Group: The phenyl group attached to the N1 atom is susceptible to standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The pyrazole ring acts as a directing group, influencing the position of substitution on the phenyl ring.
Functional Group Interconversions and Derivatization Strategies
The structure of 3-methyl-5-phenylpyrazolidine, featuring a reactive pyrazolidine core, allows for a variety of functional group interconversions and derivatization strategies. These modifications are crucial for synthesizing novel analogs with tailored chemical and biological properties.
One common derivatization approach involves reactions at the nitrogen atoms of the pyrazolidine ring. For instance, the reaction of the related compound 3-methyl-5-pyrazolone with various aromatic aldehydes leads to the formation of benzylidene derivatives. These intermediates can then be treated with hydrazine or phenylhydrazine to create fused pyrazole ring systems, expanding the molecular complexity and potential for diverse biological activities. jmchemsci.com
Another significant strategy is the derivatization of carbohydrates with 1-phenyl-3-methyl-5-pyrazolone (PMP), a compound closely related to the pyrazolidine structure. This process, known as PMP labeling, is widely used for the analysis of monosaccharides and oligosaccharides. sioc-journal.cnnih.govnih.gov The derivatization enhances the detection of these sugar molecules in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. sioc-journal.cnnih.gov The reaction typically involves the condensation of the pyrazolone with the reducing end of a carbohydrate, forming a stable derivative. nih.gov
Furthermore, the pyrazolone ring can undergo various chemical transformations. For example, the Vilsmeier-Haack reaction on certain 3-methylpyrazolone derivatives has been shown to result in chlorination at the 5-position of the pyrazolone system and diformylation of the 3-methyl group. researchgate.net Additionally, reactions with reagents like phenyl isothiocyanate, sodium nitrite, and carbon disulphide at the 4-position of the pyrazolone ring have been explored to synthesize a range of thiocarbohydrazide (B147625) and related heterocyclic derivatives. researchgate.net
The following table summarizes key derivatization reactions involving the pyrazolone core:
| Reagent | Resulting Derivative | Application |
| Aromatic Aldehydes | Benzylidene derivatives | Synthesis of fused pyrazole systems jmchemsci.com |
| Carbohydrates (reducing sugars) | PMP-labeled carbohydrates | Enhanced detection in HPLC and MS sioc-journal.cnnih.govnih.gov |
| Vilsmeier-Haack Reagent | Chlorinated and diformylated pyrazolones | Synthesis of functionalized pyrazolones researchgate.net |
| Phenyl Isothiocyanate | Thiocarbohydrazide derivatives | Synthesis of novel heterocyclic compounds researchgate.net |
Redox Chemistry of the Pyrazolidine Core
The pyrazolidine core, particularly in its oxidized pyrazolone form, exhibits notable redox activity. The antioxidant properties of 3-methyl-1-phenyl-2-pyrazolin-5-one (also known as edaravone) have been a subject of significant research. nih.govtcichemicals.com This compound is recognized as a potent free radical scavenger. tcichemicals.com
The oxidation of 3-methyl-1-phenyl-2-pyrazolin-5-one is pH-dependent, with the anionic form being significantly more reactive. nih.gov The major oxidation products identified are 3-methyl-1-phenyl-2-pyrazolin-4,5-dione and 2-oxo-3-(phenylhydrazono)-butanoic acid. nih.gov A minor intermediate, 4-hydroxy-4-(3-methyl-1-phenyl-1H-pyrazolin-5-on-4-yl)-3-methyl-1-phenyl-1H-pyrazolin-5-one, is also formed through the nucleophilic attack of the anionic form of the parent compound on the 4,5-dione product. nih.gov
The antioxidant mechanism involves the scavenging of free radicals, thereby inhibiting processes like lipid peroxidation. tcichemicals.com This reactivity is crucial to its protective effects in biological systems against oxidative stress. tcichemicals.com
The redox chemistry is not limited to oxidation. While specific reduction reactions of the this compound core are less commonly detailed in the provided context, the general principles of reducing heterocyclic compounds would apply. The pyrazolidine ring itself is a reduced form of a pyrazole or pyrazolone.
The following table outlines the key products observed during the oxidation of 3-methyl-1-phenyl-2-pyrazolin-5-one:
| Oxidation Product | Formation Pathway |
| 3-Methyl-1-phenyl-2-pyrazolin-4,5-dione | Major product of oxidation nih.gov |
| 2-Oxo-3-(phenylhydrazono)-butanoic acid | Formed from the hydrolysis of the 4,5-dione nih.gov |
| 4-Hydroxy-4-(3-methyl-1-phenyl-1H-pyrazolin-5-on-4-yl)-3-methyl-1-phenyl-1H-pyrazolin-5-one | Minor product from nucleophilic attack nih.gov |
The redox behavior of the pyrazolidine core is fundamental to its chemical reactivity and its applications, particularly in the context of antioxidant activity.
Spectroscopic Characterization and Structural Elucidation of 3 Methyl 5 Phenylpyrazolidine
Chiroptical Spectroscopy (for Enantiopure Forms)No studies on the chiroptical properties, such as circular dichroism, of enantiopure 3-Methyl-5-phenylpyrazolidine have been reported.
Without primary or secondary sources containing this experimental data, a scientifically accurate article on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time.
Theoretical and Computational Studies of 3 Methyl 5 Phenylpyrazolidine and Its Analogues
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 3-Methyl-5-phenylpyrazolidine. These calculations provide a detailed understanding of the molecule's geometry, stability, and electronic characteristics.
Molecular Geometry and Stability: DFT calculations are frequently used to determine the optimized molecular geometry of pyrazolidine (B1218672) derivatives. For instance, studies on related pyrazole (B372694) compounds have shown that methods like B3LYP with a 6-311++G(d,p) basis set can accurately predict bond lengths and angles, which are in good agreement with experimental data from X-ray crystallography. researchgate.net The planarity of the pyrazolidine ring and the orientation of the phenyl and methyl substituents are crucial for understanding its interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. researchgate.net For pyrazolidine analogues, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This distribution helps in predicting sites for electrophilic and nucleophilic attack. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule. In pyrazolidine systems, the MEP analysis often reveals negative potential regions around the nitrogen atoms of the pyrazolidine ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions are typically found around the hydrogen atoms. rsc.org
| Computational Method | Property Investigated | Key Findings for Pyrazolidine Analogues |
| DFT (B3LYP) | Optimized Geometry | Good correlation with experimental X-ray data. researchgate.net |
| DFT | HOMO-LUMO Gap | Smaller gap indicates higher chemical reactivity. researchgate.net |
| DFT | MEP Analysis | Negative potential on nitrogen atoms, indicating sites for electrophilic attack. rsc.org |
| DFT | NBO Analysis | Quantifies intramolecular charge transfer and stabilization energies. rsc.org |
Mechanistic Investigations of Chemical Reactions via Computational Methods
Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving pyrazolidine systems. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.
Cycloaddition Reactions: The synthesis of pyrazolidine rings often involves [3+2] cycloaddition reactions. Computational studies, such as those using the Molecular Electron Density Theory (MEDT), have been employed to understand the regioselectivity and molecular mechanism of these reactions. mdpi.com For example, in the reaction of nitrile N-oxides with alkenes to form isoxazoline (B3343090) rings (analogous to pyrazolidine formation), DFT calculations can predict that the reaction proceeds via a one-step mechanism and can explain the observed regioselectivity based on steric and electronic factors. mdpi.com
Decomposition and Rearrangement Reactions: The thermal decomposition of pyrazoline derivatives has been investigated using DFT. These studies reveal that the reaction mechanism can be highly dependent on the reaction conditions (e.g., in solution versus in the molten state). mdpi.com For instance, the thermal decomposition of a substituted pyrazoline in solution was found to proceed via a single-step dehydrochlorination, while in the molten state, it followed a retro-[3+2] cycloaddition pathway. mdpi.com
Table of Computational Parameters for Mechanistic Studies
| Parameter | Description | Relevance to Pyrazolidine Reactions |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower Ea indicates a more favorable reaction pathway. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Characterization of the TS confirms the reaction mechanism. |
| Reaction Intermediates | Stable or quasi-stable species formed during the reaction. | Identification of intermediates provides a detailed mechanistic picture. |
Tautomerism and Conformational Analysis of Pyrazolidine Systems
Pyrazolidine and its derivatives can exist in different tautomeric forms and conformations, which significantly influence their chemical and biological properties.
Tautomerism: Tautomerism in pyrazole and pyrazolidinone systems has been extensively studied using both experimental (NMR) and computational methods. fu-berlin.dersc.org For 3(5)-phenylpyrazoles, studies have shown that the 3-phenyl tautomer is generally more stable in solution and in the solid state. fu-berlin.de Computational methods, including semi-empirical (AM1, PM3) and ab initio (HF/6-31G, B3LYP/6-31G) calculations, can be used to predict the relative stabilities of different tautomers (e.g., CH, NH, and OH forms) in the gas phase. rsc.org The relative stability can be influenced by the solvent, as different solvents can preferentially stabilize certain tautomers through hydrogen bonding. rsc.org
Conformational Analysis: The pyrazolidine ring is not planar and can adopt various conformations, such as envelope or twist conformations. Computational analysis helps in identifying the most stable conformers and the energy barriers between them. The orientation of the substituents on the ring, such as the methyl and phenyl groups in this compound, plays a crucial role in determining the preferred conformation due to steric hindrance and other non-covalent interactions.
Molecular Modeling and Reactivity Prediction
Molecular modeling encompasses a range of computational techniques used to predict the reactivity and potential applications of molecules.
Reactivity Descriptors: Based on DFT calculations, various global reactivity descriptors can be calculated to predict the chemical reactivity of pyrazolidine derivatives. These include:
Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): Measures the resistance to change in the electron distribution. A lower hardness value indicates higher reactivity. researchgate.net
Chemical Softness (S): The reciprocal of hardness.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Docking Studies: For pyrazolidine derivatives with potential biological activity, molecular docking studies are performed to predict their binding modes and affinities to biological targets, such as enzymes or receptors. nih.gov These studies are crucial in drug discovery for identifying potential lead compounds and for understanding structure-activity relationships.
Applications and Advanced Research Directions of 3 Methyl 5 Phenylpyrazolidine and Its Derivatives Non Clinical
As Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis
The pyrazolidine (B1218672) framework is a prominent structural motif in a multitude of pharmaceutically active compounds. ias.ac.in Specifically, derivatives of 3-methyl-5-phenylpyrazolidine are recognized as crucial intermediates in the synthesis of a diverse array of more complex molecules. targetmol.com The reactivity of the pyrazolidine ring allows for various chemical modifications, making it a versatile building block for constructing larger, more intricate molecular architectures. ias.ac.intargetmol.com This adaptability has been leveraged in the preparation of novel compounds with potential applications in medicinal chemistry and other fields of chemical research. ias.ac.innih.gov For instance, 1-phenyl-3-methyl-5-pyrazolone, a closely related derivative, is a key intermediate in the synthesis of various pharmaceuticals. ias.ac.in The synthesis of these pyrazolone (B3327878) derivatives has been extensively studied, with methods often involving the reaction of a hydrazine (B178648) derivative with a β-ketoester, such as ethyl acetoacetate. ias.ac.in
The versatility of these compounds as synthetic intermediates is further highlighted by their use in the creation of bicyclic heterocyclic systems. For example, a derivative of 3-methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e] targetmol.comchemimpex.comnih.govtriazine has been synthesized from a pivotal intermediate, showcasing the role of this class of compounds in accessing complex heterocyclic structures. mdpi.com The ability to serve as a scaffold for such complex molecules underscores the importance of this compound derivatives in synthetic organic chemistry. nih.gov
Role in Materials Science and Functional Materials (e.g., Dyes, Photography)
Derivatives of this compound have found significant applications in the field of materials science, particularly in the development of dyes and photographic materials. The pyrazolone core is a common structural element in many azo dyes, which constitute a large and important class of synthetic colorants. sci-hub.se These dyes are synthesized through the coupling of a diazonium salt with an active methylene (B1212753) compound, such as a 1-phenyl-3-methyl-5-pyrazolone derivative. sci-hub.seresearchgate.net The resulting pyrazolone-based azo dyes exhibit a range of colors and are used to dye various materials, including leather. sci-hub.seresearchgate.net
In the realm of photography, 1-phenyl-3-methyl-5-pyrazolone has been utilized as a staining agent for color films. google.com Furthermore, the unique properties of these compounds have been explored in the context of supramolecular chemistry. For example, 3-methyl-5-phenyl-1,2-tellurazole 2-oxide, a tellurium-containing heterocyclic derivative, has been shown to self-assemble into various supramolecular aggregates, including cyclic tetramers and hexamers, through chalcogen bonding. nih.gov These assemblies can act as receptors for fullerenes and host small molecules, demonstrating the potential of pyrazolidine derivatives in the design of advanced functional materials. nih.gov
A new azo dye was synthesized by reacting 1-(4-sulfophenyl)-3-methyl-5-pyrazolone with the diazonium salt of luminol, and its spectroscopic properties were studied in various solvents. ekb.eg The synthesis of a series of pyrazolone-based azo acid dyes starting from 1-(p-sulphophenyl)-3-methyl-5-pyrazolone and their application on leather have also been reported, showing good fastness properties. researchgate.net
Catalysis and Ligand Design for Chemical Reactions
The pyrazolidine scaffold has been investigated for its potential in the design of novel ligands for catalysis and metal ion separation. Acylpyrazolones, which are derivatives of pyrazolones, are known for their excellent coordination properties and have been widely used as chelating extractants for metal ions. mdpi.com The ability of these compounds to form stable complexes with a variety of metal ions makes them valuable in separation science. rsc.org
The synthesis of a novel thio-ligand, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, was achieved through the thionation of the corresponding acylpyrazolone. mdpi.com This modification introduces a sulfur atom, which can alter the coordination properties of the ligand and its affinity for different metal ions. mdpi.com The development of such ligands is driven by the need for more efficient and selective methods for the isolation and separation of critical metals from various sources. mdpi.com The structural versatility of the this compound backbone allows for the fine-tuning of ligand properties through the introduction of different functional groups, thereby enabling the design of ligands with specific selectivities and reactivities. ias.ac.in
Agrochemical Applications (e.g., Insecticides, Miticides, Herbicides)
Derivatives of this compound have been utilized in the development of agrochemicals, including herbicides and pesticides. chemimpex.com The pyrazole (B372694) ring is a key structural feature in many biologically active compounds, and its derivatives have shown promise in crop protection. ias.ac.in For instance, 1-phenyl-5-azinylpyrazolyl-3-oxyalkyl acids have been described for their use in combating unwanted plant growth, indicating their potential as herbicides. google.com
The role of these compounds in agrochemical synthesis is often as an intermediate, where the pyrazole core is incorporated into a larger molecule to enhance its biological activity. chemimpex.com This approach allows for the creation of more effective pest control solutions, which are crucial for agricultural productivity. chemimpex.com The continuous search for new and improved agrochemicals has led to the exploration of a wide range of heterocyclic compounds, with pyrazole derivatives being a particularly fruitful area of research. ias.ac.in
Future Perspectives and Emerging Research Avenues for 3 Methyl 5 Phenylpyrazolidine
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis for scaffolds like 3-methyl-5-phenylpyrazolidine is intrinsically linked to the principles of green chemistry. Researchers are actively pursuing novel and sustainable methods that offer higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions.
One promising direction is the advancement of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. acs.orgresearchgate.net The development of novel MCRs for pyrazolidine (B1218672) synthesis, potentially catalyzed by eco-friendly catalysts in aqueous media, represents a significant area of future research. acs.orgresearchgate.net For instance, the use of ascorbic acid as a green catalyst has been demonstrated for the synthesis of related bis-pyrazolylmethane derivatives in water, suggesting a potential pathway for sustainable this compound synthesis. connectjournals.com
Another key area is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds, including pyrazolo-[3,4-b]-quinolines, often under catalyst-free and solvent-free conditions. mdpi.comrsc.org The application of sonication is also being explored to facilitate reactions in greener solvents like acetic acid, as demonstrated in the synthesis of 5-aryl pyrazole-3-one derivatives. Exploring these energy sources for the synthesis of this compound could lead to more efficient and sustainable production methods.
The table below summarizes various green catalytic approaches that could be adapted for the synthesis of pyrazolidine derivatives.
| Catalyst/Method | Reaction Type | Solvent | Key Advantages |
| Ascorbic Acid | Multi-component condensation | Water | Eco-friendly, readily available catalyst; aqueous medium. connectjournals.com |
| Imidazole | Multi-component reaction | Water | Green approach, high atom economy, aqueous medium. acs.org |
| Microwave Irradiation | Multi-component/one-pot | Aqueous Ethanol (B145695) | Catalyst-free, rapid reaction times, high yields. rsc.org |
| Heterogeneous Catalysts | Tandem Knoevenagel-Michael | - | Reusable catalyst, eco-friendly procedure. |
Exploration of Unique Reactivity Patterns and Unprecedented Transformations
Beyond its synthesis, the future exploration of this compound will involve uncovering novel reactivity patterns and utilizing the pyrazolidine core in unprecedented chemical transformations. The partially saturated nature of the pyrazolidine ring offers unique stereochemical and electronic properties that can be exploited for asymmetric synthesis and the creation of complex molecular architectures.
Future research may focus on using the pyrazolidine ring as a chiral auxiliary or a ligand in asymmetric catalysis. The defined stereocenters on the ring can influence the stereochemical outcome of reactions on appended functional groups. Furthermore, electrophilic and nucleophilic substitutions at the nitrogen and carbon atoms of the pyrazolidine ring are characteristic reactions. nih.gov Exploring these reactions with a wider range of electrophiles and nucleophiles could lead to a diverse library of functionalized derivatives. nih.gov
A particularly interesting avenue is the reaction of activated pyrazolidines with various π-donor heterocycles. For example, the reaction of 5-hydroxypyrazolidines with oxindoles on the surface of potassium fluoride-modified alumina (B75360) has been shown to produce novel 3-(5-pyrazolidinyl)oxindoles. researchgate.net Investigating analogous reactions for this compound could open doors to new classes of fused and substituted heterocyclic systems with potential biological activities. The reaction of benzaldehyde (B42025) azines with tetracyanoethylene (B109619) to yield a tetracyanopyrazolidine, though through a complex mechanism, highlights the potential for discovering unusual cycloaddition pathways involving the pyrazolidine core. researchgate.net
Computational Design and Prediction of Novel Pyrazolidine Derivatives with Tailored Properties
The integration of computational chemistry is set to revolutionize the design of novel this compound derivatives. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations allow for the rational design and prediction of molecules with specific, tailored properties before their synthesis. nih.govresearchgate.net
This computational-first approach can significantly accelerate the discovery of new drug candidates and materials. By modeling the interaction of virtual libraries of this compound derivatives with biological targets like enzymes or receptors, researchers can identify compounds with high predicted binding affinity and selectivity. nih.govmdpi.com For instance, molecular docking studies have been successfully used to identify pyrazolo[3,4-d]pyrimidinone derivatives as potent anti-inflammatory agents by predicting their binding interactions with COX enzymes. mdpi.com A similar approach could be applied to design this compound derivatives targeting a wide range of diseases.
The following table presents data from a molecular docking study of novel quinoxaline (B1680401) derivatives incorporating a pyrazolidine-3,5-dione (B2422599) moiety, showcasing their potential as anticancer agents targeting the EGFR receptor. This illustrates how computational methods can guide the design of potent molecules. nih.gov
| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (nM) | Key Interactions with EGFR |
| IVa | -11.18 | 25.13 | Pi-Alkyl, Pi-Sigma |
| IVb | -11.82 | 6.23 | Pi-Alkyl, Pi-Pi T-shaped |
| IVd | -12.03 | 4.11 | Pi-Alkyl, Pi-Pi T-shaped, Halogen bonds |
| IVh | -11.04 | 33.25 | Conventional H-bond, Pi-Alkyl |
| IVi | -11.11 | 28.76 | Conventional H-bond, Pi-Alkyl |
These in silico methods also allow for the prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profiles, helping to prioritize the synthesis of compounds with the highest likelihood of success as therapeutic agents. mdpi.comekb.eg
Integration with Modern Chemical Technologies (e.g., Flow Chemistry, High-Throughput Synthesis, AI-Driven Synthesis)
The synergy between advanced synthetic chemistry and modern technologies is a major driver of innovation. For this compound, the integration of flow chemistry, high-throughput synthesis, and artificial intelligence (AI) promises to accelerate research and development significantly.
Flow chemistry , where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. researchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles and pyrazolines, often leading to significantly reduced reaction times and improved yields. mdpi.comgalchimia.com The development of continuous-flow processes for the synthesis and derivatization of this compound is a key future research direction. mdpi.comrsc.org
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds for biological activity. nih.govnih.govchemdiv.com By combining HTS with automated synthesis platforms, researchers can quickly generate and screen vast numbers of this compound derivatives to identify hits for drug discovery programs. nih.govnih.gov This approach dramatically shortens the "design-make-test" cycle in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
